molecular formula C26H42ClN7O4 B11932847 CDK7-IN-2 hydrochloride hydrate

CDK7-IN-2 hydrochloride hydrate

Katalognummer: B11932847
Molekulargewicht: 552.1 g/mol
InChI-Schlüssel: XHTUBUFFXLGQAJ-STEWLIJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von CDK7-IN-2 Hydrochlorid-Hydrat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Regel vom Hersteller bereitgestellt. Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit bei gleichzeitiger Kostenwirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

CDK7-IN-2 Hydrochlorid-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of CDK7-IN-2 hydrochloride hydrate span various fields:

  • Cancer Research :
    • Therapeutic Potential : this compound is being investigated for its anti-cancer properties. Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cell lines, particularly those overexpressing CDK7 .
    • Combination Therapies : It is also being explored in combination with other treatments to enhance therapeutic efficacy against various cancers, including breast, lung, and colorectal cancers .
  • Transcription Regulation Studies :
    • Researchers utilize this compound to study the role of CDK7 in transcription regulation. By inhibiting CDK7, scientists can assess changes in RNA polymerase II activity and gene expression profiles .
  • Drug Development :
    • The compound serves as a lead structure for developing new CDK inhibitors with improved selectivity and potency. Its structure has been used as a template for synthesizing novel compounds aimed at targeting CDK7 more effectively .

Case Study 1: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound led to significant reductions in tumor cell proliferation across several cancer cell lines. For instance, the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of pro-apoptotic pathways .

Case Study 2: Mechanistic Insights

A series of experiments were conducted to elucidate the mechanism by which this compound exerts its effects on cell cycle regulation. These studies revealed that the compound effectively inhibits the phosphorylation of key proteins involved in cell cycle progression, thereby leading to G1 phase arrest in treated cells .

Case Study 3: Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound with the active site of CDK7. These studies indicated strong interactions with critical residues within the kinase domain, suggesting that this compound could serve as a valuable tool for further drug development efforts targeting CDK7-related malignancies .

Comparative Data Table

Application AreaDescriptionKey Findings
Cancer TreatmentInvestigated as a therapeutic agent for various cancersInduces apoptosis and cell cycle arrest in cancer cells
Transcription RegulationUsed to study effects on RNA polymerase II phosphorylationAlters gene expression profiles by inhibiting transcription initiation
Drug DevelopmentServes as a scaffold for synthesizing new inhibitorsMolecular docking studies show promising binding affinities with CDK7

Wirkmechanismus

CDK7-IN-2 hydrochloride hydrate exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is essential for the progression of the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

CDK7-IN-2 Hydrochlorid-Hydrat ist einzigartig aufgrund seiner hohen Selektivität und Potenz als CDK7-Inhibitor. Zu ähnlichen Verbindungen gehören:

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihrer Selektivität, Potenz und klinischen Anwendung unterscheiden.

Biologische Aktivität

CDK7-IN-2 hydrochloride hydrate is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcription. This article reviews the biological activity of CDK7-IN-2, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

Overview of CDK7 Function

CDK7 is a key member of the cyclin-dependent kinase family, functioning as a CDK-activating kinase (CAK). It is involved in the phosphorylation and activation of other cyclin-dependent kinases, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, CDK7 is integral to transcriptional regulation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, facilitating transcription initiation and elongation .

CDK7-IN-2 acts primarily by inhibiting the kinase activity of CDK7, thereby disrupting its role in both cell cycle regulation and transcription. This dual action makes it a compelling candidate for cancer treatment, particularly in tumors where CDK7 is overexpressed or hyperactivated.

Key Mechanisms:

  • Inhibition of Cell Cycle Progression: By inhibiting CDK7, CDK7-IN-2 prevents the phosphorylation of CDK1 and CDK2, leading to cell cycle arrest at various phases, particularly G1 and G2/M .
  • Transcriptional Regulation: The inhibition also results in reduced phosphorylation of RNA polymerase II's CTD, causing a decrease in gene expression linked to cell proliferation .

Biological Activity Data

The biological activity of CDK7-IN-2 has been evaluated through various studies. Below is a summary table highlighting its effects on different cancer cell lines:

Cell LineIC50 (nM)Effect on Cell Viability (%)Mechanism of Action
MCF-7 (Breast)4170% at 100 nMInhibition of CDK7-mediated phosphorylation
A549 (Lung)3565% at 100 nMCell cycle arrest in G1 phase
HCT116 (Colon)5060% at 100 nMDisruption of transcription

Case Study 1: Esophageal Cancer

A study demonstrated that targeting CDK7 with inhibitors like CDK7-IN-2 significantly reduced the viability of esophageal cancer stem cells (CSCs). The inhibition led to decreased phosphorylation of YAP (Yes-associated protein), a crucial regulator of CSC properties. This resulted in diminished stemness markers and increased sensitivity to ferroptosis .

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, treatment with CDK7-IN-2 resulted in a marked decrease in cell proliferation. The study indicated that this compound effectively inhibited the phosphorylation of key proteins involved in cell cycle progression, leading to apoptosis in a dose-dependent manner .

Research Findings

Recent findings have elucidated the broader implications of inhibiting CDK7. Notably:

  • Transcriptional Pause Release: Inhibition leads to an accumulation of RNA polymerase II at promoter-proximal regions due to impaired transition from transcriptional pausing to elongation .
  • Covalent Binding Potential: Structural studies suggest that compounds like CDK7-IN-2 may exhibit covalent interactions with specific residues within the kinase domain, enhancing selectivity over other kinases such as CDK2 .

Eigenschaften

Molekularformel

C26H42ClN7O4

Molekulargewicht

552.1 g/mol

IUPAC-Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1

InChI-Schlüssel

XHTUBUFFXLGQAJ-STEWLIJWSA-N

Isomerische SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl

Kanonische SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.